molecular formula C13H19BN2O2 B13923947 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B13923947
M. Wt: 246.12 g/mol
InChI Key: LYVHHQSVXHSNGX-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine is an organic compound that features a boron-containing dioxaborolane ring attached to an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of a halogenated imidazo[1,2-a]pyridine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., DMF or toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic acids or boronate esters.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of novel materials with specific properties.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine depends on its application. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron-containing moiety, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar boron-containing structure but with a phenyl group instead of an imidazo[1,2-a]pyridine scaffold.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a fluorine substituent.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an isopropoxy group instead of the imidazo[1,2-a]pyridine scaffold.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine is unique due to its combination of a boron-containing dioxaborolane ring and an imidazo[1,2-a]pyridine scaffold

Properties

Molecular Formula

C13H19BN2O2

Molecular Weight

246.12 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-15-7-8-16(11)9-10/h5-6,9H,7-8H2,1-4H3

InChI Key

LYVHHQSVXHSNGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3CCN=C3C=C2

Origin of Product

United States

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